Triethyl(3-isocyanatopropyl)silane Triethyl(3-isocyanatopropyl)silane
Brand Name: Vulcanchem
CAS No.: 17067-62-8
VCID: VC20741383
InChI: InChI=1S/C10H21NOSi/c1-4-13(5-2,6-3)9-7-8-11-10-12/h4-9H2,1-3H3
SMILES: CC[Si](CC)(CC)CCCN=C=O
Molecular Formula: C10H21NOSi
Molecular Weight: 199.36 g/mol

Triethyl(3-isocyanatopropyl)silane

CAS No.: 17067-62-8

Cat. No.: VC20741383

Molecular Formula: C10H21NOSi

Molecular Weight: 199.36 g/mol

* For research use only. Not for human or veterinary use.

Triethyl(3-isocyanatopropyl)silane - 17067-62-8

CAS No. 17067-62-8
Molecular Formula C10H21NOSi
Molecular Weight 199.36 g/mol
IUPAC Name triethyl(3-isocyanatopropyl)silane
Standard InChI InChI=1S/C10H21NOSi/c1-4-13(5-2,6-3)9-7-8-11-10-12/h4-9H2,1-3H3
Standard InChI Key HJLLHEIHBHLBIP-UHFFFAOYSA-N
SMILES CC[Si](CC)(CC)CCCN=C=O
Canonical SMILES CC[Si](CC)(CC)CCCN=C=O

Chemical Identification and Nomenclature

Triethoxy(3-isocyanatopropyl)silane, commonly known in industry as 3-isocyanatopropyltriethoxysilane, is an organofunctional silane that combines silicon chemistry with isocyanate functionality. This compound is recognized by several synonyms including ICPTES, (3-isocyanatopropyl)triethoxysilane, isocyanic acid 3-(triethoxysilyl)propyl ester, and 3-(triethoxysilyl)propyl isocyanate . The compound is identified by CAS Number 24801-88-5, which serves as its unique chemical identifier in international databases and literature .

This compound plays a crucial role in various industrial applications due to its dual functionality—the reactive isocyanate group and the hydrolyzable silane moiety. The molecular formula is C₁₀H₂₁NO₄Si with a molecular weight of 247.366 g/mol, making it a medium-sized organosilicon compound . The combination of these structural features provides this molecule with distinctive chemical reactivity patterns that make it valuable across multiple industries.

Structure and Functionality

The molecular structure of triethoxy(3-isocyanatopropyl)silane features a silicon atom bonded to three ethoxy groups (-OCH₂CH₃) and one 3-isocyanatopropyl group. This arrangement creates a molecule with both silicon-centered reactivity and isocyanate chemistry potential. The isocyanate functional group (-N=C=O) is highly reactive toward compounds containing active hydrogen atoms, which explains the compound's widespread use as a coupling agent and crosslinker .

Physical and Chemical Properties

Triethoxy(3-isocyanatopropyl)silane possesses physical and chemical properties that make it versatile for various applications. The comprehensive data table below summarizes these properties:

PropertyValueReference
Molecular FormulaC₁₀H₂₁NO₄Si
Molecular Weight247.366 g/mol
Physical StateLiquid
ColorClear colorless to yellow
Boiling Point238°C / 283°C (literature)
Density0.990-0.999 g/mL at 25°C
Flash Point77°C (170°F) / 171°F
Viscosity1.6 mm²/s
Water SolubilityHydrolyzes in water
SensitivityMoisture sensitive
Hydrolytic Sensitivity7: reacts slowly with moisture/water
LogP-4 to -0.3 at 20°C
Storage TemperatureAmbient / 2-8°C

The physical state of triethoxy(3-isocyanatopropyl)silane as a clear liquid at room temperature facilitates its handling in industrial processes. The compound's moisture sensitivity is a critical property that affects both its storage requirements and application techniques. Upon exposure to moisture, the ethoxy groups undergo hydrolysis, forming silanols that can subsequently condense to produce siloxane networks . This reactivity pattern is fundamental to the compound's crosslinking capabilities in numerous applications.

Chemical Reactivity and Synthesis

Chemical Reactivity

Triethoxy(3-isocyanatopropyl)silane exhibits two primary reactive sites: the isocyanate group and the hydrolyzable ethoxy groups. The isocyanate functionality readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, forming urethane, urea, and carbamic acid derivatives, respectively. This reactivity profile makes the compound particularly valuable as a coupling agent between organic and inorganic materials .

The ethoxy groups bonded to silicon undergo hydrolysis in the presence of moisture, forming silanol groups (Si-OH) that can subsequently condense with other silanol groups or with hydroxyl-functionalized surfaces. This reaction sequence results in the formation of siloxane bonds (Si-O-Si), which are known for their thermal and chemical stability .

Industrial Applications and Uses

Triethoxy(3-isocyanatopropyl)silane serves as a versatile reagent across multiple industries due to its unique combination of isocyanate and silane functionalities. Its primary applications include:

Adhesion Promotion and Surface Modification

The compound functions effectively as an adhesion promoter in various systems. It can provide exceptional wet adhesion to glass, metal, and other inorganic substrates while simultaneously creating strong bonds with organic components . This dual-nature bonding capability makes it particularly valuable in composite materials and hybrid organic-inorganic systems.

Crosslinking Applications

Triethoxy(3-isocyanatopropyl)silane serves as a crosslinker for one-part moisture-curable urethane adhesives, sealants, and coatings. Its ability to react with both organic compounds (through the isocyanate group) and inorganic materials (through the silane moiety) enables the formation of hybrid networks with enhanced properties .

Advanced Materials and Electronics

The compound finds application in the preparation of antistatic adhesives and liquid crystal display devices, where precise control of surface properties and interfacial interactions is critical . Its ability to form well-defined molecular layers makes it suitable for these high-precision applications.

Specialty Coatings

Triethoxy(3-isocyanatopropyl)silane enhances the performance of specialty coatings by improving adhesion and providing good thermal, chemical, and UV stability . These properties are particularly valuable in protective coatings for harsh environments and outdoor applications.

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